

# 4-Phenylpyridine N-oxide: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: 4-Phenylpyridine N-oxide

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This technical guide provides an in-depth overview of the physicochemical properties and synthesis of **4-Phenylpyridine N-oxide**, a key intermediate and catalyst in various chemical reactions. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

## Core Physicochemical Data

**4-Phenylpyridine N-oxide** is a beige to light brown crystalline powder.<sup>[1]</sup> Its key physical properties are summarized in the table below, providing a ready reference for experimental planning and execution.

Property	Value	Source
Melting Point	153-155 °C	[1][2]
Boiling Point	301.18 °C (estimate)	[1][3]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO	[4][5]
Molecular Weight	171.20 g/mol	[6]
CAS Number	1131-61-9	[1][4]
Appearance	Beige to light brown crystalline powder	[1]

# Synthesis of 4-Phenylpyridine N-oxide

The synthesis of **4-Phenylpyridine N-oxide** is primarily achieved through the oxidation of 4-phenylpyridine.<sup>[7]</sup> Several effective experimental protocols have been documented, offering flexibility in reagent choice and reaction conditions.

## Experimental Protocols

Three distinct methods for the synthesis of **4-Phenylpyridine N-oxide** are detailed below.

Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)<sup>[7]</sup>

- Dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL) in a suitable reaction vessel.
- Cool the solution to 0°C using an ice bath.
- Gradually add 70% m-CPBA (1 molar equivalent) to the stirred solution.
- Allow the mixture to warm to room temperature and continue stirring for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Dilute the reaction mixture with chloroform and add solid potassium carbonate ( $K_2CO_3$ ) (4 molar equivalents).
- Stir the suspension for an additional 10 minutes.
- Filter the mixture to remove the solid potassium carbonate.
- Dry the filtrate over anhydrous sodium sulfate ( $Na_2SO_4$ ).
- Concentrate the solution under reduced pressure to yield **4-Phenylpyridine N-oxide** (86-90% yield).

Protocol 2: Oxidation with Hydrogen Peroxide and Tungstic Acid<sup>[7]</sup>

- Combine tungstic acid ( $H_2WO_4$ , 125.0 mg, 0.500 mmol) and 4-phenylpyridine (1.552 g, 10 mmol) in a reaction flask.

- Stir the mixture at 60°C for 10 minutes.
- Gradually add 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture.
- Continue stirring at 60°C for 24 hours.
- Cool the reaction mixture to room temperature.
- The yield of **4-Phenylpyridine N-oxide** can be determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (reported yield: 90%).

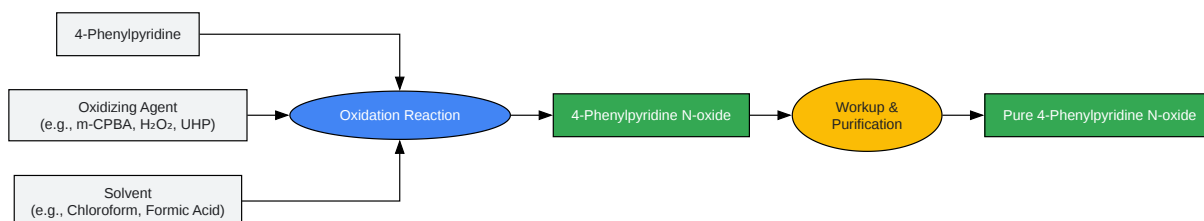
#### Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP) in Formic Acid<sup>[7]</sup>

- Add 4-phenylpyridine (5 mmol) to a solution of urea-hydrogen peroxide (UHP, 35 mmol) in 95% formic acid (12 cm<sup>3</sup>).
- Stir the mixture at room temperature.
- Monitor the reaction progress by TLC using a silica gel plate with a hexane-acetone (4:1) mobile phase.
- Upon completion of the oxidation (typically 3-12 hours), add water (12 cm<sup>3</sup>) to the reaction mixture.
- Extract the aqueous solution with dichloromethane (3 x 7 cm<sup>3</sup>).
- Wash the combined organic layers with water (2 x 7 cm<sup>3</sup>).
- Dry the organic extract over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Filter the solution and concentrate it under vacuum.
- Purify the resulting residue to obtain pure **4-Phenylpyridine N-oxide**.

## Synthesis Workflow

The general synthesis pathway for **4-Phenylpyridine N-oxide** from its precursor, 4-Phenylpyridine, is illustrated below. This diagram outlines the core transformation and the

classes of reagents employed in the oxidation process.



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Caption: General workflow for the synthesis of **4-Phenylpyridine N-oxide**.

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